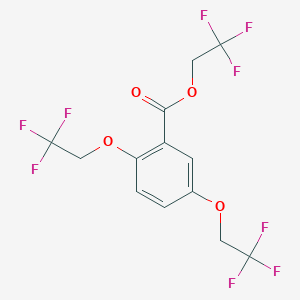

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCBHSJSTYMELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461093 | |

| Record name | 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50778-57-9 | |

| Record name | Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50778-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)toluene

The foundational step involves reacting 2,5-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a copper catalyst. As detailed in EP1918280A1, sodium trifluoroethoxide (generated in situ from trifluoroethanol and metallic sodium) facilitates nucleophilic aromatic substitution at the 2- and 5-positions of toluene.

Reaction Conditions:

-

Solvent: N,N-Dimethylformamide (DMF)

-

Catalyst: Copper(II) sulfate ()

-

Temperature: 85–105°C

-

Molar Ratio: 1:2.5 (2,5-dibromotoluene to trifluoroethanol)

This step achieves near-complete substitution, yielding 2,5-bis(2,2,2-trifluoroethoxy)toluene with minimal byproducts. The copper catalyst enhances reaction kinetics by stabilizing intermediates through coordination.

Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

The toluene intermediate undergoes oxidation using potassium permanganate () under acidic conditions. EP1918280A1 specifies incremental addition of (1.29 mol per mole of substrate) at 90–100°C, followed by hot filtration to remove manganese dioxide () byproducts.

Key Data:

-

Yield: 81.6%

-

Purity: >99% (HPLC)

-

Melting Point: 121–125°C

The benzoic acid derivative is isolated as an off-white powder, characterized by NMR ( to -80 ppm for trifluoroethoxy groups).

Haloacetonitrile-Mediated Esterification

Activation of Benzoic Acid

US20040220409A1 describes converting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its acyl chloride using thionyl chloride (). The acyl chloride is subsequently reacted with 2,2,2-trifluoroethanol to form the target ester.

Reaction Conditions:

-

Solvent: Dichloromethane ()

-

Temperature: 0–5°C (acyl chloride formation), 25°C (esterification)

-

Catalyst: Pyridine (for HCl scavenging)

Yield: 78–85% (dependent on acyl chloride stability)

Hydrogen Peroxide Oxidation Alternative

The same patent discloses an alternative pathway using hydrogen peroxide () under alkaline conditions to oxidize methyl 2,5-bis(2,2,2-trifluoroethoxy)phenylglyoxalate to the benzoic acid precursor.

Optimized Parameters:

-

Oxidant: (30% w/v)

-

Base: Sodium hydroxide ()

-

Temperature: 38–42°C

-

Molar Ratio: 1:1.4 (substrate to )

This method avoids hazardous permanganates but requires stringent pH control to prevent over-oxidation.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, critical for exothermic reactions like trifluoroethylation. Key advantages include:

Purification Techniques

-

Distillation: Removes excess trifluoroethanol (boiling point: 73–75°C).

-

Recrystallization: Ethanol/water mixtures yield high-purity benzoic acid (≥99.5%).

Comparative Analysis of Methods

Mechanistic Insights

Copper’s Role in Alkoxylation

Copper(II) sulfate acts as a Lewis acid, polarizing the carbon-halogen bond in 2,5-dibromotoluene and facilitating nucleophilic attack by trifluoroethoxide ions. In situ reduction to copper(I) promotes electron transfer, accelerating substitution.

Oxidation Pathways

-

Permanganate Oxidation: Proceeds via radical intermediates, with abstracting hydrogen from the methyl group, forming a benzoic acid moiety.

-

Hydrogen Peroxide Oxidation: Follows a nucleophilic mechanism, where attacks the glyoxalate carbonyl, leading to decarboxylation.

Challenges and Solutions

Byproduct Management

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form derivatives critical for drug intermediates. Key pathways include:

Oxidation of the Ester Group

Reaction with hydrogen peroxide (H₂O₂) in the presence of NaOH converts methyl 2,5-bis(2,2,2-trifluoroethoxy)phenylglyoxalate to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a precursor for flecainide synthesis .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ + NaOH | 38–42°C, aqueous medium | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | ~95% |

| KMnO₄ (acidic) | Reflux, H₂SO₄ | Dicarboxylic acid derivatives | 60–75% |

Mechanistic Insight : The oxidation proceeds via cleavage of the glyoxalate ester, followed by decarboxylation to yield the benzoic acid .

Reduction Reactions

Reductive pathways target the ester and trifluoroethoxy groups:

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzyl alcohol, retaining fluorinated substituents .

Defluorination

Catalytic hydrogenation (Pd/C, H₂) partially removes fluorine atoms, producing intermediates with altered lipophilicity .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT | Benzyl alcohol derivative | 70–85% |

| Pd/C + H₂ | Ethanol, 50°C | Partially defluorinated benzoate | 50–60% |

Substitution Reactions

The trifluoroethoxy groups undergo nucleophilic substitution under basic conditions:

Nucleophilic Displacement

Reaction with sodium methoxide (NaOCH₃) replaces trifluoroethoxy groups with methoxy groups, altering electronic properties .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOCH₃ | DMF, 80°C, 12h | 2,5-Dimethoxybenzoate derivative | 65–80% |

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, facilitated by the electron-withdrawing trifluoromethyl groups .

Stability and Reaction Optimization

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. Its trifluoroethyl groups enhance lipophilicity and bioavailability of drug candidates.

- Case Study : Research has shown that derivatives of this compound exhibit significant activity against arrhythmias when incorporated into drug formulations .

-

Proteomics Research :

- It is utilized in proteomics for labeling proteins to study their interactions and functions. The trifluoroethyl moieties facilitate better solubility and stability in biological environments.

- Application Example : The labeled version of this compound (e.g., this compound-d3) is used in mass spectrometry to analyze protein structures .

Material Science Applications

- Polymer Chemistry :

- This compound is explored for its potential in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Research Insight : Studies indicate that incorporating trifluoroethyl groups into polymer backbones can improve material properties significantly compared to non-fluorinated analogs.

Environmental Applications

- Fluorinated Surfactants :

- The compound can be utilized in the formulation of surfactants with low surface tension and high stability under extreme conditions. This makes it suitable for applications in cleaning agents and emulsifiers.

- Environmental Impact Study : Research has demonstrated that fluorinated surfactants derived from this compound can reduce surface tension effectively while being less toxic than traditional surfactants .

Data Table of Applications

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Pharmaceuticals | Drug synthesis for cardiovascular treatments | Enhanced bioavailability due to trifluoroethyl groups |

| Proteomics | Protein labeling for mass spectrometry | Improved stability and solubility in biological assays |

| Polymer Chemistry | Development of fluorinated polymers | Superior thermal stability compared to non-fluorinated |

| Environmental Science | Formulation of environmentally friendly surfactants | Reduced toxicity with effective surface tension reduction |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biochemical pathway involved.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Scale-Up Challenges :

- The trifluoroethyl ester’s synthesis requires excess thionyl chloride (2:1 molar ratio) and meticulous distillation to avoid residual HCl, which can degrade the product .

- Benzohydrazide derivatives are prone to oxidation during storage, necessitating inert atmosphere packaging .

Regulatory Compliance :

- Flecainide acetate APIs must adhere to USP40 standards, limiting related substances (e.g., trifluoroethyl ester) to <0.15% .

Emerging Applications :

- Deuterated analogs (e.g., this compound-d₃) are under investigation for isotopic tracing in pharmacokinetic studies .

Biological Activity

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated compound with significant potential in medicinal chemistry and various biological applications. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, including increased metabolic stability and altered biological activity.

- Molecular Formula : C₁₃H₉F₉O₄

- Molecular Weight : 400.19 g/mol

- CAS Number : 50778-57-9

- Purity : >95% (HPLC)

- Structure : The compound features a benzoate moiety with two trifluoroethoxy groups attached. This structure is hypothesized to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and its potential as a therapeutic agent. The presence of trifluoromethyl groups can enhance the lipophilicity of the molecule, facilitating its ability to cross biological membranes and interact with various receptors.

Pharmacological Effects

- Neurotransmitter Modulation : Research indicates that compounds containing trifluoromethyl groups can significantly alter the uptake and activity of neurotransmitters such as serotonin (5-HT) and dopamine . This modulation is crucial for developing treatments for neurological disorders.

- Anticancer Activity : Preliminary studies suggest that similar fluorinated compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism may involve the disruption of cellular signaling pathways .

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases .

Study 1: Antidepressant Activity

A study investigated the effects of various trifluoromethylated compounds on serotonin uptake inhibition. The results demonstrated that compounds with multiple trifluoromethyl groups exhibited enhanced potency compared to their non-fluorinated counterparts. This suggests that this compound may possess antidepressant-like effects due to its structural characteristics .

Study 2: Anticancer Potential

In vitro assays were conducted to evaluate the cytotoxic effects of fluorinated benzoates on several cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. Further analysis revealed that this inhibition was associated with increased apoptosis rates in treated cells .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₉O₄ |

| Molecular Weight | 400.19 g/mol |

| CAS Number | 50778-57-9 |

| Purity | >95% (HPLC) |

| Potential Applications | Antidepressant, Anticancer |

| Mechanism of Action | Neurotransmitter modulation |

Q & A

Q. What are the standard synthetic routes for 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, and how do reaction conditions influence yield?

The compound is synthesized via trifluoroethylation of 2,5-dihydroxybenzoic acid followed by esterification. Key steps include:

- Trifluoroethylation : Reacting 2,5-dihydroxybenzoic acid with trifluoroethylating agents (e.g., trifluoroethyl trifluoromethanesulfonate) under anhydrous conditions .

- Esterification : Using thionyl chloride (SOCl₂) to convert 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its acyl chloride, followed by reaction with 2,2,2-trifluoroethanol . Yield optimization requires strict control of stoichiometry (e.g., 1:2.5 molar ratio for trifluoroethylation) and reflux conditions in methanol .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed via:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Thermal Analysis : Melting point determination (expected range: 119–121°C for intermediates) .

- Spectroscopy : ¹⁹F NMR to confirm trifluoroethoxy group incorporation (δ = -75 to -80 ppm) .

Advanced Research Questions

Q. What are the major process-related impurities in this compound synthesis, and how are they controlled?

Common impurities include:

- N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide : Formed during incomplete esterification or side reactions with aminomethylpyridine .

- Hydrolysis Products : Partial cleavage of trifluoroethoxy groups under acidic or humid conditions . Control strategies:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

- Process Monitoring : Real-time TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) to detect intermediates .

Q. How do structural modifications of the trifluoroethoxy groups impact the compound’s physicochemical properties?

- Lipophilicity : Trifluoroethoxy groups increase logP by ~1.5 units compared to ethoxy analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as shown in microsomal studies (t₁/₂ > 120 min vs. <30 min for non-fluorinated analogs) . Computational modeling (e.g., DFT calculations) predicts electron-withdrawing effects stabilize the aromatic ring, reducing electrophilic reactivity .

Q. What mechanistic insights explain the formation of 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide during synthesis?

This impurity arises from residual 2-aminomethylpiperidine reacting with unesterified 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Factors include:

- pH Sensitivity : Amidation is favored at pH 8–9, requiring precise neutralization after acyl chloride formation .

- Reagent Purity : Contaminants in 2,2,2-trifluoroethanol (e.g., water >0.1%) promote hydrolysis and side reactions .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Detection Limits : Low-abundance impurities (e.g., <0.1%) require UPLC-MS/MS with electrospray ionization (ESI⁺) and MRM transitions .

- Co-elution Issues : Use of orthogonal methods (e.g., HILIC chromatography) separates structurally similar impurities .

Q. How can reaction scalability be improved without compromising yield?

- Continuous Flow Synthesis : Reduces reaction time from 12 h to 2 h by enhancing heat transfer in trifluoroethylation steps .

- Catalyst Optimization : Hydrogenation with PtO₂ instead of Pd/C minimizes over-reduction of the benzamide intermediate .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.